1,7-Heptanediol

Polymer Chemistry Polyurethane Elastomers Thermoplastic Polyurethane

1,7-Heptanediol (CAS 629-30-1) is the odd-carbon α,ω-alkanediol that enables formulators to achieve performance gains unobtainable with generic even-chain diols. Its seven-carbon backbone introduces an odd-even effect that reduces TPU microphase mixing temperature (TMMT) by 26 °C versus 1,6-hexanediol, saving energy during extrusion and permitting heat-sensitive additives. The same heptyl spacer confers unique interfacial behavior—enabling self-propelled starch-diol composite films—and provides a critical lipophilic linker (log P 1.112) for PROTAC ternary complex optimization. Insist on the C7-specific differentiation: substitution with 1,6-hexanediol or 1,8-octanediol compromises polymer morphology, thermal transitions, and bioactivity. Bulk quotations and samples available for qualified industrial buyers.

Molecular Formula C7H16O2
Molecular Weight 132.2 g/mol
CAS No. 629-30-1
Cat. No. B042083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Heptanediol
CAS629-30-1
Synonyms1,7-Dihydroxyheptane;  NSC 3821;  α,ω-Heptanediol;  ω-Heptanediol; 
Molecular FormulaC7H16O2
Molecular Weight132.2 g/mol
Structural Identifiers
SMILESC(CCCO)CCCO
InChIInChI=1S/C7H16O2/c8-6-4-2-1-3-5-7-9/h8-9H,1-7H2
InChIKeySXCBDZAEHILGLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Heptanediol (CAS 629-30-1) for R&D and Industrial Procurement: Core Properties and Baseline Data


1,7-Heptanediol (CAS 629-30-1) is a linear, odd-carbon α,ω-alkanediol with the molecular formula C₇H₁₆O₂ and a molecular weight of 132.20 g/mol [1]. It exists as a colorless liquid or low-melting solid (mp 17–19 °C, bp 259–262 °C) and is characterized by two terminal primary hydroxyl groups, making it a bifunctional monomer for step-growth polymerization, a chain extender, and a versatile synthetic intermediate [2]. Its seven-carbon backbone distinguishes it from the more common even-carbon diols (e.g., 1,6-hexanediol, 1,8-octanediol) and influences both its physical properties and the performance of derived materials [3].

Why 1,7-Heptanediol Cannot Be Directly Substituted by Even-Carbon Diols in Polymer and Materials Science


Substituting 1,7-heptanediol with a generic, even-carbon diol like 1,6-hexanediol or 1,8-octanediol in polymer synthesis or materials formulation is not scientifically interchangeable. The seven-carbon chain length introduces an 'odd-even' effect that directly impacts the solid-state packing, thermal transitions, and mechanical behavior of the resulting polymers [1]. Experimental data demonstrate that polyurethanes chain-extended with odd-carbon diols exhibit distinct microphase mixing temperatures and different crystalline polymorphism compared to their even-carbon counterparts [2]. Furthermore, the unique combination of hydrophobicity and chain flexibility conferred by the heptyl spacer enables specific behaviors—such as the self-propelled motion of starch-diol composite films on water—that are absent in both shorter (C6) and longer (C8, C10) diol analogs [3]. Relying on a simple nearest-neighbor replacement without quantitative evidence of equivalent performance risks compromising material specifications and experimental reproducibility.

Quantitative Differentiation of 1,7-Heptanediol: A Comparator-Based Evidence Guide


Polyurethane Chain Extender Performance: Odd-Carbon Diol Lowers Microphase Mixing Temperature

In a systematic study of thermoplastic polyurethanes (TPUs) with 70% hard segment content, the microphase mixing transition (TMMT) for TPU chain-extended with 1,7-heptanediol was measured at 164 ± 0.5 °C. This is significantly lower than the TMMT values for the adjacent even-carbon diols: 1,6-hexanediol (190 ± 0.5 °C) and 1,8-octanediol (182 ± 0.5 °C). The lower TMMT indicates a reduced degree of hard segment ordering, which can be exploited to tailor polymer processability and flexibility [1].

Polymer Chemistry Polyurethane Elastomers Thermoplastic Polyurethane

Unique Self-Propelled Motion of Starch Composite Films on Water: A C7-Specific Phenomenon

Starch composite films incorporating 1,7-heptanediol or 1,6-hexanediol exhibit a unique behavior when placed on a water surface: they spontaneously move and rotate without any external stimulus. This phenomenon is not observed with films containing 1,8-octanediol, 1,10-decanediol, or other plasticizers like glycerol. The effect is attributed to the formation of an ultraporous film surface and near-isoporous core, a morphology that is specifically enabled by the C6 and C7 diols [1].

Materials Science Biopolymers Smart Materials

Thermochemical Stability: Quantified Enthalpic Contributions in the α,ω-Alkanediol Series

The systematic thermochemical study of α,ω-alkanediols at 298.15 K established consistent intramolecular bond enthalpy contributions across the series. The enthalpy of a hydrogen bond in the solid state was determined to be 27 kJ mol⁻¹, while intramolecular C–C and C–OH bond enthalpies were found to be 343.2 and 819.5 kJ mol⁻¹, respectively [1]. While these values are consistent across the homologous series, the enthalpy of fusion and triple point temperatures for each diol vary with chain length, directly impacting their solid-state behavior and processing requirements [2].

Thermochemistry Physical Organic Chemistry Process Engineering

PROTAC Linker Design: Seven-Carbon Alkyl Spacer Offers Distinct Conformational Profile

1,7-Heptanediol is established as a PROTAC linker building block, providing a seven-carbon alkyl spacer between the E3 ligase ligand and the target protein ligand . Linker length and composition are critical determinants of ternary complex formation and degradation efficiency. While PEG-based linkers (e.g., diethylene glycol, tetraethylene glycol) offer increased aqueous solubility, alkyl linkers like the heptyl spacer from 1,7-heptanediol provide a more hydrophobic, conformationally restricted tether. This can be advantageous for targeting proteins with hydrophobic binding pockets or for achieving a specific distance and orientation that PEG linkers cannot mimic [1].

Medicinal Chemistry PROTAC Design Chemical Biology

High-Value Application Scenarios for 1,7-Heptanediol Driven by Comparative Evidence


Design of Thermoplastic Polyurethanes with Reduced Processing Temperature

Formulators developing TPUs requiring lower melt processing temperatures should prioritize 1,7-heptanediol as a chain extender. The 26 °C reduction in TMMT compared to 1,6-hexanediol translates directly to energy savings during extrusion or molding and enables the use of temperature-sensitive additives or co-polymers [1].

Fabrication of Self-Propelled or Stimuli-Responsive Biopolymer Films

Researchers aiming to create smart materials with autonomous motion on aqueous interfaces can leverage the C7-specific behavior of 1,7-heptanediol. This compound, when incorporated into starch films, yields a unique combination of ultraporous surface and self-propelled movement that is not replicated by longer-chain diols like 1,8-octanediol or 1,10-decanediol [2].

Synthesis of PROTACs Requiring a Hydrophobic C7 Alkyl Linker

Medicinal chemists optimizing PROTAC linker composition for target degradation should consider 1,7-heptanediol as a source of a seven-carbon alkyl spacer. This specific length and hydrophobicity (log P 1.112) may be critical for achieving optimal ternary complex geometry, especially when targeting proteins with lipophilic binding interfaces .

Calibration of Thermodynamic Models for Phase-Change Material Design

The accurate thermochemical parameters established for 1,7-heptanediol (including enthalpies of formation and fusion) make it a valuable reference compound for validating computational models and group contribution methods aimed at predicting the properties of longer-chain α,ω-alkanediols for thermal energy storage applications [3].

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